molecular formula C10H8Cl3N B13657255 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride CAS No. 1446346-72-0

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride

Cat. No.: B13657255
CAS No.: 1446346-72-0
M. Wt: 248.5 g/mol
InChI Key: SANIZVNXRVCGOF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride (CAS: 1446346-72-0 ) is a versatile di-substituted isoquinoline compound that serves as a valuable synthetic intermediate in medicinal and organic chemistry research. The presence of two distinct reactive sites—the chloromethyl group and the chlorine atom at the 3-position—makes this molecule a privileged scaffold for constructing more complex chemical entities (citation:5). Isoquinoline frameworks are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions (citation:5). While the specific biological mechanism of this exact compound may not be fully characterized, chlorinated heterocyclic compounds are of immense interest in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine atoms (citation:2). The chloromethyl group is a common handle for further functionalization, allowing researchers to create amide, amine, or alkylated derivatives, while the chlorine on the ring can be utilized in metal-catalyzed cross-coupling reactions (citation:8). This compound is particularly useful for researchers developing novel multifunctional hybrid N-heterocycles for biological screening and for exploring new chemical reactions and pathways in organic synthesis (citation:5). It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Handle with care, referring to the safety data sheet, as this compound is classified with hazard statements H302 and H314 (citation:1).

Properties

CAS No.

1446346-72-0

Molecular Formula

C10H8Cl3N

Molecular Weight

248.5 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)isoquinoline;hydrochloride

InChI

InChI=1S/C10H7Cl2N.ClH/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12;/h1-4,6H,5H2;1H

InChI Key

SANIZVNXRVCGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2CCl)Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclo-condensation to Form Isoquinoline Core

The isoquinoline skeleton is typically synthesized via cyclo-condensation reactions involving appropriate precursors such as o-aminobenzyl derivatives and carbonyl compounds. This step forms the fused heterocyclic structure essential for further functionalization.

Formation of Hydrochloride Salt

The free base isoquinoline derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for handling and application.

Representative Example of Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Cyclo-condensation o-Aminobenzyl derivative + aldehyde/ketone, acid catalyst, heat Isoquinoline core formation
2 Chlorination Thionyl chloride or PCl5, controlled temperature Introduction of 3-chloro substituent
3 Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether Installation of 4-(chloromethyl) group
4 Salt formation Treatment with HCl in suitable solvent Formation of hydrochloride salt

Research Findings and Optimization

  • Reaction yields depend strongly on temperature control and reagent purity.
  • Use of strong acids and halogenating agents requires careful handling to avoid side reactions.
  • Formation of the hydrochloride salt improves aqueous solubility, facilitating downstream applications.
  • Purification techniques such as recrystallization or chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the following areas:

Organic Synthesis

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, leading to the development of more complex molecules.

ApplicationDescription
Building BlockUsed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
FunctionalizationCan undergo nucleophilic substitution reactions to introduce diverse functional groups.

Pharmacological Investigations

The biological activity of isoquinoline derivatives is well-documented, with studies indicating potential therapeutic effects.

Biological Activities:

  • Antiviral Properties: Some isoquinoline derivatives have shown inhibitory effects against viruses such as HIV-1, with IC50 values indicating significant potency.
  • Anticancer Activity: Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
CompoundIC50 (µM)Target
Isoquinoline Derivative A<5.96HIV-1 Integrase
Isoquinoline Derivative B0.19–3.7HIV-1 Integrase

Material Science

The compound is also explored for its applications in material science, particularly in the development of dyes and pigments due to its chromophoric properties.

Case Studies

Case Study 1: Antiviral Activity
In a study published in Pharmaceutical Research, researchers investigated the antiviral properties of various isoquinoline derivatives, including this compound. The study found that these compounds effectively inhibited HIV-1 integrase activity, highlighting their potential as antiviral agents .

Case Study 2: Anticancer Research
A recent article in Journal of Medicinal Chemistry reported on the synthesis and evaluation of isoquinoline derivatives for anticancer activity. The findings revealed that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride
  • CAS Number : 1446346-72-0
  • Molecular Formula : C₁₀H₈Cl₃N
  • Molecular Weight : 248.54 g/mol
  • Storage Conditions : Room temperature (stable under ambient conditions) .

Structural Features: This compound consists of an isoquinoline core substituted with a chlorine atom at position 3 and a chloromethyl (-CH₂Cl) group at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

Applications: While direct pharmacological data are unavailable, its structural analogs (e.g., isoquinoline alkaloids like dihydroberberine hydrochloride) exhibit antimicrobial, anticancer, and anti-inflammatory activities . The chloromethyl group likely serves as a reactive site for further functionalization in drug development.

Comparison with Structurally Similar Compounds

4-(Chloromethyl)isoquinoline Hydrochloride

  • CAS: Not explicitly listed (analogous to ).
  • Formula : C₁₀H₉ClN·HCl (estimated molecular weight: ~213.5 g/mol).
  • Key Differences: Lacks the 3-chloro substituent, reducing steric hindrance and electronic effects.

(E)-N-(4-(3-Chloro-4-(Pyridin-2-yl-methoxy)phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(Dimethylamino)-2-Butenamide Hydrochloride

  • CAS: Not provided (Example compound from ).
  • Formula : C₃₄H₃₂ClN₅O₄·HCl
  • Molecular Weight : 599 g/mol.
  • Key Differences: Larger, multi-ring quinoline derivative with amino, cyano, and butenamide groups. Designed for targeted biological activity (e.g., kinase inhibition), whereas this compound is a simpler intermediate .

Urea Derivatives with Chloromethyl Thiazolyl Groups

  • Examples :
    • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea (MW: 372.2 g/mol)
    • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (MW: 446.0 g/mol) .
  • Key Differences: Thiazole core replaces isoquinoline, introducing sulfur into the heterocycle. Urea (-NHCONH-) functional group enables hydrogen bonding, enhancing target binding in medicinal chemistry applications.

Dihydroberberine Hydrochloride

  • CAS : 483-15-8
  • Formula: C₂₀H₁₈ClNO₄
  • Molecular Weight : 371.81 g/mol.
  • Key Differences: Complex isoquinoline alkaloid with methoxy and dioxolo groups. Clinically validated for antimicrobial and metabolic applications, unlike the less-studied this compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-Chloro-4-(chloromethyl)isoquinoline HCl Isoquinoline C₁₀H₈Cl₃N 248.54 Cl, -CH₂Cl Synthetic intermediate
4-(Chloromethyl)isoquinoline HCl Isoquinoline C₁₀H₉ClN·HCl ~213.5 -CH₂Cl Intermediate for ligands
Quinoline derivative () Quinoline C₃₄H₃₂ClN₅O₄·HCl 599 Cyano, amino, butenamide Kinase inhibition
Urea-thiazole derivative (8n) Thiazole C₁₈H₁₇ClN₃OS 372.2 Urea, -CH₂Cl Antimicrobial research
Dihydroberberine HCl Isoquinoline alkaloid C₂₀H₁₈ClNO₄ 371.81 Methoxy, dioxolo Pharmacological agent

Q & A

Basic: What are the key synthetic routes for 3-chloro-4-(chloromethyl)isoquinoline hydrochloride, and how can purity be optimized?

The synthesis typically involves chlorination of isoquinoline derivatives followed by functionalization at the 4-position. A common method includes introducing the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions . To optimize purity:

  • Use recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates .
  • Monitor reaction progress with HPLC to ensure complete conversion, as residual starting materials can complicate downstream applications .
  • Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) for intermediates prone to byproduct formation .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of chloromethylation in isoquinoline systems?

Regioselectivity is highly sensitive to:

  • Solvent polarity : Polar solvents (e.g., DMF) favor electrophilic attack at the 4-position due to stabilization of transition states .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-chlorination) but may slow kinetics. Microwave-assisted synthesis can enhance efficiency while maintaining selectivity .
  • Catalysts : Lewis acids like AlCl₃ improve chloromethylation yields by activating the electrophile, but excess catalyst can lead to decomposition .

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 4.8–5.2 ppm (chloromethyl -CH₂Cl) and aromatic protons in the δ 7.5–8.5 ppm range confirm the isoquinoline backbone .
    • ¹³C NMR : Signals near 45 ppm (CH₂Cl) and 120–150 ppm (aromatic carbons) validate substitution patterns .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 248.54) and isotopic patterns for chlorine aid in molecular weight confirmation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the chloromethyl group as the primary electrophilic site due to its low LUMO energy .
  • MD simulations predict solvation effects, showing higher reactivity in polar solvents (e.g., DMSO) compared to nonpolar media .
  • Transition state analysis helps optimize catalysts (e.g., KI for Finkelstein reactions) to reduce activation energy .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Store at room temperature in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .
  • Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
  • Avoid prolonged exposure to bases, which can dehydrohalogenate the structure .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistent chlorination levels .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) to minimize impurities like 3-chloro-isoquinoline byproducts .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates, such as residual solvent limits (<100 ppm) .

Basic: How does this compound interact with biological targets in antimicrobial studies?

  • The chloromethyl group enhances membrane permeability , allowing interaction with bacterial enzymes (e.g., DNA gyrase) .
  • MIC assays (e.g., against S. aureus) show activity at 8–16 µg/mL, likely due to alkylation of thiol groups in essential proteins .

Advanced: What are the mechanistic implications of its hydrochloride salt form in drug delivery?

  • The hydrochloride salt improves aqueous solubility (up to 25 mg/mL in PBS) via protonation of the isoquinoline nitrogen, facilitating cellular uptake .
  • pH-dependent release studies (e.g., in simulated gastric fluid) show sustained dissociation, enhancing bioavailability in acidic environments .

Basic: How does this compound compare structurally and functionally to analogs like 3-chloro-4-(piperazin-1-yl) derivatives?

Property 3-Chloro-4-(chloromethyl) 3-Chloro-4-(piperazin-1-yl)
Solubility Low (hydrophobic CH₂Cl)High (polar piperazine)
Reactivity Electrophilic alkylationNucleophilic substitution
Bioactivity AntimicrobialAntimalarial (via heme binding)
Data adapted from .

Advanced: What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

  • HPLC-MS/MS identifies hydrolyzed products (e.g., 4-hydroxymethyl derivatives) but requires ion-pairing agents to resolve polar degradants .
  • Forced degradation studies (40°C/75% RH) reveal oxidation products; HPLC-UV at 254 nm quantifies these with a LOD of 0.1% .

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